molecular formula C27H26N4O5 B11610335 3-{2,5-dimethyl-3-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoic acid

3-{2,5-dimethyl-3-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoic acid

Cat. No.: B11610335
M. Wt: 486.5 g/mol
InChI Key: INJHASXSJPNZBN-LPYMAVHISA-N
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Description

3-(2,5-DIMETHYL-3-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)-2-METHYLBENZOIC ACID is a complex organic compound that features a pyrrole ring, a benzoic acid moiety, and an imidazolidinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIMETHYL-3-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)-2-METHYLBENZOIC ACID typically involves multi-step organic reactions. The starting materials might include substituted benzoic acids, pyrrole derivatives, and imidazolidinone precursors. Common synthetic routes could involve:

    Condensation reactions: To form the imidazolidinone ring.

    Substitution reactions: To introduce the pyrrole and benzoic acid groups.

    Oxidation and reduction steps: To achieve the desired oxidation states of the functional groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and pressure control: To ensure optimal reaction conditions.

    Purification techniques: Such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIMETHYL-3-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)-2-METHYLBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: To replace certain groups with others.

    Hydrolysis: To break down the compound into smaller fragments.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Acids and bases: For catalyzing hydrolysis or condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYL-3-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)-2-METHYLBENZOIC ACID would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Affecting their activity.

    Modulating signaling pathways: Influencing cellular processes.

    Interacting with nucleic acids: Potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLBENZOIC ACID: Lacks the imidazolidinone group.

    3-(2,5-DIMETHYL-3-{[(4E)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)-BENZOIC ACID: Lacks the methyl group on the benzoic acid moiety.

Properties

Molecular Formula

C27H26N4O5

Molecular Weight

486.5 g/mol

IUPAC Name

3-[2,5-dimethyl-3-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]-2-methylbenzoic acid

InChI

InChI=1S/C27H26N4O5/c1-15-8-10-20(11-9-15)28-24(32)14-30-25(33)22(29-27(30)36)13-19-12-16(2)31(18(19)4)23-7-5-6-21(17(23)3)26(34)35/h5-13H,14H2,1-4H3,(H,28,32)(H,29,36)(H,34,35)/b22-13+

InChI Key

INJHASXSJPNZBN-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=CC(=C4C)C(=O)O)C)/NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC(=C4C)C(=O)O)C)NC2=O

Origin of Product

United States

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